

# Elobixibat molecular structure and properties

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## Compound of Interest

Compound Name: *Elobixibat*

Cat. No.: *B1671180*

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## Elobixibat: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Elobixibat** is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively blocking the reabsorption of bile acids in the terminal ileum, **elobixibat** increases the concentration of bile acids in the colon. This dual-action mechanism enhances both colonic secretion and motility, leading to an effective treatment for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, pharmacology, and clinical evaluation of **elobixibat**, intended for professionals in the fields of pharmaceutical research and development.

## Molecular Structure and Physicochemical Properties

**Elobixibat** is a synthetic compound with a complex molecular architecture. Its systematic IUPAC name is (2R)-N-[2-[[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,5-benzothiazepin-8-yl]oxy]acetyl]-2-phenylglycylglycine].[1] The molecule is also available in a hydrated form.[2]

Table 1: Molecular and Physicochemical Properties of **Elobixibat**

Property	Value	Reference(s)
Molecular Formula	C36H45N3O7S2	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	695.89 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
IUPAC Name	(2R)-N-[2-[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,5-benzothiazepin-8-yl]oxy]acetyl]-2-phenylglycylglycine	<a href="#">[1]</a>
CAS Number	439087-18-0	<a href="#">[3]</a>
Appearance	White to off-white powder	<a href="#">[5]</a>
Melting Point	Onset 103 °C, Peak 110 °C (for one crystal modification)	
logP (XLogP3-AA)	7.1	
pKa	Data not publicly available (determined in regulatory filings)	<a href="#">[5]</a>
Solubility	Soluble in methanol (5 mg/mL), slightly soluble in DMSO (1 mg/mL), insoluble in water.	<a href="#">[1]</a> <a href="#">[4]</a>

## Pharmacology

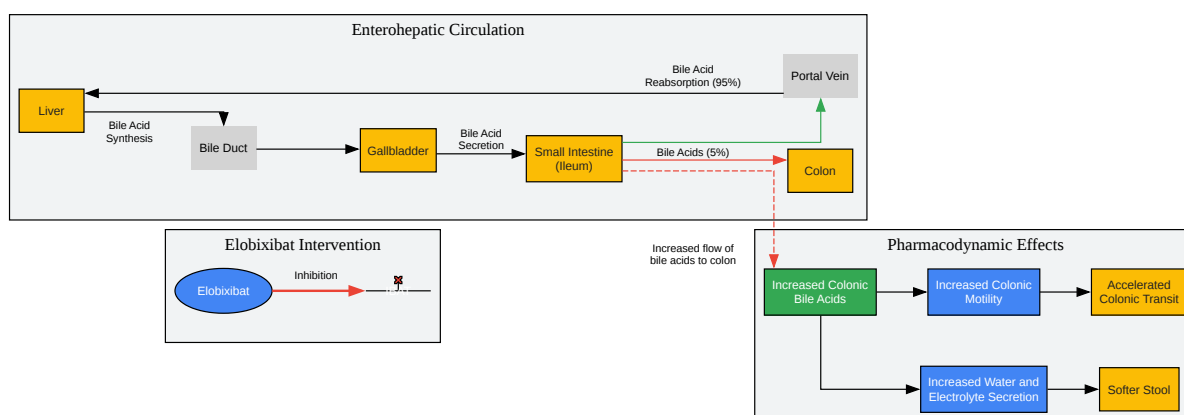
### Mechanism of Action

**Elobixibat**'s primary mechanism of action is the potent and selective inhibition of the ileal bile acid transporter (IBAT), which is encoded by the SLC10A2 gene.[\[4\]](#) IBAT is the principal transporter responsible for the reabsorption of bile acids from the terminal ileum into the enterohepatic circulation.[\[4\]](#) By inhibiting IBAT, **elobixibat** disrupts this process, leading to an increased concentration of bile acids in the colonic lumen.[\[6\]](#)

The elevated colonic bile acid levels exert a dual effect:

- **Stimulation of Colonic Secretion:** Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colon. This increases the water content of the stool, resulting in softer stool consistency.[6]
- **Enhancement of Colonic Motility:** Bile acids also stimulate colonic motility, which accelerates intestinal transit and facilitates bowel movements.[6]

This localized action within the gastrointestinal tract is a key feature of **elobixibat**, minimizing systemic exposure and associated side effects.[6]



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Caption: Mechanism of Action of **Ellobixibat**.

## Pharmacodynamics

**Elobixibat** is a highly potent inhibitor of IBAT, with significant selectivity over other transporters. In vitro studies have demonstrated its inhibitory activity across different species.

Table 2: In Vitro Inhibitory Activity of **Elobixibat**

Target	Species	IC50 (nM)	Reference(s)
IBAT/ASBT	Human	0.53	[7][8]
IBAT/ASBT	Mouse	0.13	[7][8]
IBAT/ASBT	Canine	5.8	[7][8]

Clinically, **elobixibat** administration leads to a dose-dependent increase in colonic transit and an increase in the frequency of spontaneous bowel movements (SBMs).[9] It also improves stool consistency and reduces straining.[9]

## Pharmacokinetics

**Elobixibat** exhibits minimal systemic absorption following oral administration, consistent with its localized mechanism of action in the gut.[10] The small amount of absorbed drug is highly protein-bound (>99.5%) in plasma.[10] The plasma half-life of **elobixibat** is less than 4 hours.[10] Due to its low systemic bioavailability, the risk of systemic drug-drug interactions is considered low.[1]

Table 3: Pharmacokinetic Properties of **Elobixibat**

Parameter	Value	Reference(s)
Systemic Bioavailability	Minimal	[1][10]
Plasma Protein Binding	>99.5%	[10]
Plasma Half-life (T1/2)	< 4 hours	[10]

## Experimental Protocols

## In Vitro IBAT Inhibition Assay (Radiolabeled Method)

This protocol outlines a representative cell-based assay to determine the inhibitory potency of a compound against IBAT.

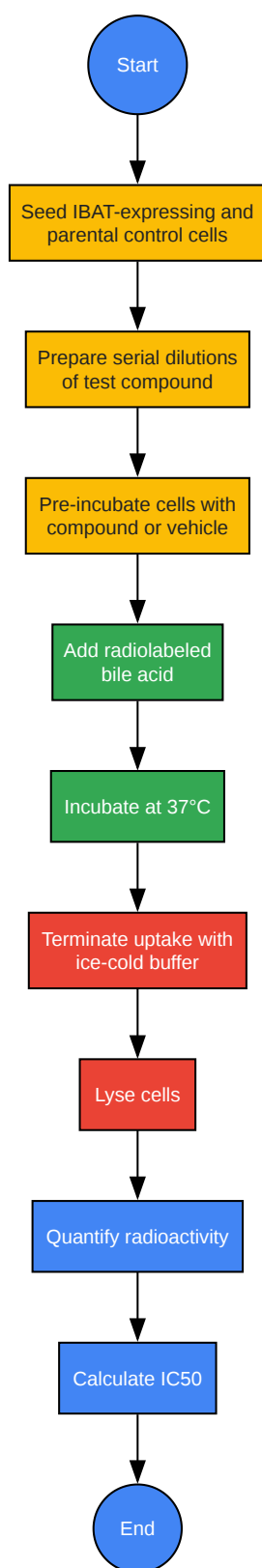
### Materials:

- Cells stably expressing human IBAT (e.g., CHO or HEK293 cells).
- Parental control cells (not expressing IBAT).
- 96-well cell culture plates.
- Test compound (e.g., **elobixibat**) and vehicle control (e.g., DMSO).
- Radiolabeled bile acid (e.g., [3H]-taurocholic acid).
- Uptake Buffer (e.g., Hanks' Balanced Salt Solution).
- Stop Solution (ice-cold buffer).
- Lysis Buffer.
- Scintillation cocktail and liquid scintillation counter.

### Procedure:

- **Cell Seeding:** Seed both IBAT-expressing and parental control cells into a 96-well plate and culture until a confluent monolayer is formed.
- **Compound Preparation:** Prepare serial dilutions of the test compound in Uptake Buffer.
- **Pre-incubation:** Aspirate the culture medium, wash the cells twice with warm Uptake Buffer, and then pre-incubate the cells for 10-15 minutes at 37°C with the compound dilutions or vehicle control.
- **Uptake Initiation:** Initiate the uptake by adding the pre-warmed [3H]-taurocholic acid solution to each well.

- Incubation: Incubate the plate for a predetermined time (e.g., 5-10 minutes) at 37°C.
- Uptake Termination: Rapidly aspirate the substrate solution and wash the cells three times with ice-cold Stop Solution.
- Cell Lysis: Lyse the cells by adding Lysis Buffer and incubating for 30 minutes at room temperature.
- Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
- Data Analysis: Determine specific uptake by subtracting the counts per minute (CPM) of the parental cells from the IBAT-expressing cells. Plot the percentage of inhibition against the logarithm of the compound concentration and calculate the IC<sub>50</sub> value using a suitable curve-fitting model.[\[10\]](#)



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